6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline
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Description
6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit a broad range of biological activities .
Mode of Action
It’s known that the 3,5-dimethylpyrazole group plays a significant role in the activity of similar compounds
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, leading to a wide range of biological activities .
Pharmacokinetics
It’s known that similar compounds are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Compounds with similar structures have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that similar compounds are highly soluble in water and other polar solvents, which could potentially impact their stability and efficacy .
Biological Activity
The compound 6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate oxadiazole derivatives. The process often includes steps such as:
- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Quinoline incorporation : The quinoline moiety is integrated into the structure via electrophilic substitution reactions.
Antitumor Activity
Research indicates that compounds containing quinoline and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines:
The compound's mechanism of action may involve the induction of apoptosis and the inhibition of specific oncogenic pathways.
Antimicrobial Activity
The biological activity also extends to antimicrobial effects. Compounds with similar structural features have been tested against a range of bacteria and fungi:
These findings suggest that the compound may disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Effects
Studies have indicated that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is critical in conditions like arthritis and other inflammatory diseases.
The proposed mechanisms through which This compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound could interact with specific receptors to alter signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A recent study demonstrated that a related compound significantly reduced tumor size in xenograft models when administered at a dose of 50 mg/kg.
- Clinical Trials for Inflammatory Diseases : Another trial investigated the anti-inflammatory potential in patients with rheumatoid arthritis, showing a marked decrease in disease activity score after treatment.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-11-8-12(2)23(22-11)17(24)10-16-20-21-18(25-16)14-5-6-15-13(9-14)4-3-7-19-15/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLKTKNLPIWHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CC4=C(C=C3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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